10-Octadecenoic acid, 12-oxo-

Description

Contextualization within Oxylipin Metabolism and Biochemistry

10-Octadecenoic acid, 12-oxo- is a metabolite derived from the polyunsaturated fatty acid, linoleic acid. numberanalytics.comnih.gov Its biosynthesis is a fascinating example of the metabolic capabilities of gut microbiota. numberanalytics.comoup.com Specifically, lactic acid bacteria, such as Lactobacillus plantarum, play a crucial role in its formation. oup.comfrontiersin.org The process involves the initial conversion of linoleic acid to an intermediate, 10-hydroxy-12(Z)-octadecenoic acid (HYA), through the action of a linoleate (B1235992) 10-hydratase. oup.comglpbio.com This hydroxy fatty acid is then oxidized by a conjugated linoleic acid dehydrogenase (CLA-DH) to yield 10-oxo-12(Z)-octadecenoic acid. numberanalytics.comnih.govglpbio.com

This metabolic pathway is part of a broader class of reactions known as oxylipin metabolism, which involves the enzymatic oxygenation of polyunsaturated fatty acids. nih.govmdpi.com Oxylipins are a diverse family of signaling molecules involved in a myriad of physiological processes in both plants and animals. nih.govmdpi.com The production of 10-oxo-12-octadecenoic acid by gut bacteria highlights the significant contribution of the microbiome to the host's pool of bioactive lipid mediators.

Historical Trajectories in the Study of 10-Octadecenoic Acid, 12-oxo-

The study of 10-oxo-12-octadecenoic acid is intrinsically linked to the broader history of research into bacterial fatty acid metabolism, which began to gain significant traction in the mid-20th century. numberanalytics.comnih.gov Early investigations focused on the biohydrogenation of unsaturated fatty acids by rumen bacteria, a process first detailed in studies like those by Kepler and Tove in 1967, which laid the groundwork for understanding how microorganisms alter dietary fats. animbiosci.org

The specific discovery and characterization of 10-oxo-12-octadecenoic acid came later, emerging from research in the early 2000s that focused on the production of conjugated linoleic acid (CLA) by lactic acid bacteria. oup.com Scientists like Kishino and Ogawa were instrumental in elucidating the enzymatic pathways involved in CLA synthesis, which led to the identification of 10-hydroxy-12(Z)-octadecenoic acid as a key intermediate. oup.com Subsequent research demonstrated the oxidation of this intermediate to its corresponding keto form, 10-oxo-12(Z)-octadecenoic acid. gerli.com A pivotal 2017 study by Kim et al. significantly advanced the field by detailing the potent biological activity of this compound, which they referred to as KetoA, particularly its role in energy metabolism through the activation of the transient receptor potential vanilloid 1 (TRPV1). frontiersin.org

Current Academic Research Significance and Challenges for 10-Octadecenoic Acid, 12-oxo-

The current research significance of 10-oxo-12(Z)-octadecenoic acid lies primarily in its role as a signaling molecule that mediates communication between the gut microbiome and the host. Studies have shown that this compound can activate TRPV1, a receptor involved in sensory perception and temperature regulation. frontiersin.orgglpbio.com This activation has been linked to enhanced energy expenditure, reduced weight gain, and improved glucose and triglyceride levels in animal models. frontiersin.orgbiomol.com

Despite these promising findings, research into 10-oxo-12-octadecenoic acid faces several challenges. A significant hurdle is the lack of a standardized nomenclature for octadecanoids, which can create confusion and complicate literature searches and the comparison of data across studies. acs.org

From a technical standpoint, the stereoselective chemical synthesis of specific oxylipin isomers like 10-oxo-12-octadecenoic acid presents a considerable challenge. rsc.org Furthermore, the analysis of oxo-fatty acids in biological samples is complex due to their low abundance and the presence of numerous closely related isomers. bizzabo.com This necessitates the use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and potentially two-dimensional liquid chromatography for chiral separation, to accurately quantify and identify the specific isomers and understand their distinct biological activities. bizzabo.comaocs.org

Interactive Data Tables

Physicochemical Properties of 10-Octadecenoic Acid, 12-oxo-

| Property | Value | Source |

| CAS Number | 103521-29-5 | nih.govfrontiersin.org |

| Molecular Formula | C18H32O3 | nih.govfrontiersin.org |

| Molecular Weight | 296.5 g/mol | nih.govfrontiersin.org |

| Synonyms | 10-keto-12Z-Octadecenoic Acid, 10-oxo-12-cis-Octadecenoic Acid | numberanalytics.comnih.govfrontiersin.org |

Summary of Key Research Findings

| Research Finding | Experimental Model | Key Reference(s) |

| Formed from linoleic acid via a 10-hydroxy-12(Z)-octadecenoic acid intermediate by gut microbiota. | In vitro enzymatic reactions | numberanalytics.comnih.govgerli.com |

| Selectively increases calcium levels in HEK293 cells expressing TRPV1. | Cell culture (HEK293 cells) | numberanalytics.comglpbio.combiomol.com |

| Dietary administration reduces weight gain and adipose tissue weight in mice. | Wild-type mice on a high-fat diet | frontiersin.orgbiomol.com |

| Increases the expression of the gene encoding mitochondrial uncoupling protein 1 (Ucp1). | Wild-type mice on a high-fat diet | frontiersin.orgbiomol.com |

| Decreases plasma glucose and triglyceride levels in diabetic mice. | Diabetic KKAy mice on a high-fat diet | frontiersin.orgbiomol.com |

| Potently activates PPARγ and stimulates adipogenesis. | 3T3-L1 cells | rsc.org |

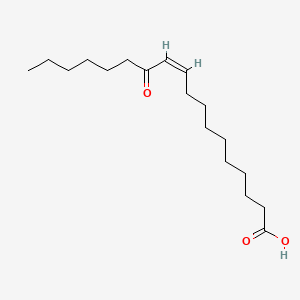

Structure

3D Structure

Properties

CAS No. |

69727-30-6 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(Z)-12-oxooctadec-10-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h12,15H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12- |

InChI Key |

HOGGRKZIIRPLLG-QINSGFPZSA-N |

Isomeric SMILES |

CCCCCCC(=O)/C=C\CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC(=O)C=CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Nomenclature and Isomeric Considerations for 10 Octadecenoic Acid, 12 Oxo

Systematic and Common Synonyms of 10-Octadecenoic Acid, 12-oxo-

The nomenclature of 10-Octadecenoic acid, 12-oxo- can be presented in various forms, reflecting both systematic chemical naming conventions and common names used in research literature. The (Z)-isomer is the most commonly cited form of this compound.

| Systematic Name | Common Synonyms |

| (Z)-10-oxooctadec-12-enoic acid | 10-keto-12Z-Octadecenoic Acid |

| 10-oxo-12-cis-Octadecenoic Acid | KetoA |

| 12-Octadecenoic acid, 10-oxo-, (12Z)- |

Data derived from multiple sources.

Geometric Isomerism and Stereochemical Descriptors of 10-Octadecenoic Acid, 12-oxo-

Geometric isomerism in 10-Octadecenoic acid, 12-oxo- arises from the presence of a carbon-carbon double bond, leading to two possible configurations: (Z)- (cis) and (E)- (trans). These isomers can have distinct physical, chemical, and biological properties.

The (Z)-Isomer: A Metabolite with Key Biological Roles

The (Z)-isomer, 10-oxo-12(Z)-octadecenoic acid (also referred to as KetoA), is a well-documented metabolite of linoleic acid. researchgate.netnih.gov It is naturally produced by certain gut lactic acid bacteria. researchgate.netnih.gov Research has highlighted its significant role in regulating host energy metabolism.

One of the key functions of 10-oxo-12(Z)-octadecenoic acid is its activity as a potent activator of the transient receptor potential vanilloid 1 (TRPV1). researchgate.netnih.gov Activation of TRPV1 is known to enhance energy expenditure. Studies have shown that dietary intake of this compound can protect against diet-induced obesity by increasing energy metabolism. nih.gov

Furthermore, 10-oxo-12(Z)-octadecenoic acid has been identified as a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ). scdi-montpellier.fr PPARγ is a master regulator of adipocyte differentiation. By activating PPARγ, this fatty acid metabolite can stimulate adipogenesis. scdi-montpellier.fr

The (E)-Isomer: An Area for Further Research

The metabolic pathway leading to 10-oxo-12(Z)-octadecenoic acid involves a hydroxylated intermediate, which introduces chirality into the molecular lineage.

The formation of 10-oxo-12(Z)-octadecenoic acid from linoleic acid proceeds via a 10-hydroxy-12(Z)-octadecenoic acid intermediate. researchgate.net This intermediate possesses a chiral center at the C10 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (10R)-hydroxy-12(Z)-octadecenoic acid and (10S)-hydroxy-12(Z)-octadecenoic acid.

Research has shown that the precursor, 10-hydroxy-12(Z)-octadecenoic acid, is often found as a racemic mixture, containing both the (R) and (S) enantiomers. While both enantiomers are present, studies have begun to elucidate the specific biological activities of each. For instance, the 10(S)-hydroxy-12(Z)-octadecenoic acid enantiomer has been shown to exhibit particular biological effects. The stereospecificity of the enzymes involved in the subsequent conversion of these enantiomers to 10-oxo-12(Z)-octadecenoic acid and the chirality of further downstream metabolites are areas of ongoing scientific investigation. The specific enantiomeric form of the resulting 10-oxo-12(Z)-octadecenoic acid produced by gut microbiota has not been fully elucidated in the available research.

10-Octadecenoic acid, 12-oxo-: A Metabolite at the Crossroads of Microbial and Plant Biochemistry

The chemical compound 10-Octadecenoic acid, 12-oxo-, also known as 10-oxo-12(Z)-octadecenoic acid, is a fascinating oxo-fatty acid that emerges from the metabolic transformation of linoleic acid. caymanchem.com This compound has garnered scientific interest due to its production by gut microbiota and its parallels with oxo-fatty acids synthesized in plants. caymanchem.comgerli.com This article delves into the biosynthetic pathways and enzymatic processes responsible for the formation of this intriguing molecule.

Microbial Biosynthesis of 10-Octadecenoic Acid, 12-oxo-

The gut microbiome plays a pivotal role in the metabolism of dietary fats, generating a diverse array of fatty acid species that can influence host physiology. niph.go.jp Among these microbial inhabitants, certain strains of lactic acid bacteria, such as Lactobacillus plantarum, have been identified as key players in the conversion of polyunsaturated fatty acids into various metabolites, including 10-Octadecenoic acid, 12-oxo-. niph.go.jpnih.govnih.gov

The Role of Gut Microbiota in Fatty Acid Transformation

Gut microbes, including Lactobacillus plantarum, possess enzymatic machinery capable of transforming dietary fatty acids like linoleic acid into a variety of bioactive compounds. niph.go.jpnih.govnih.gov This process, often part of a broader detoxification metabolism, generates hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and partially saturated fatty acids as intermediates. niph.go.jpjsbms.jp The presence of these unique fatty acid metabolites has been detected in mammalian tissues, underscoring the significant impact of the gut microbiome on host lipid composition. niph.go.jpnih.gov

Lactobacillus plantarum can convert linoleic acid into oleic acid through a pathway that involves several key intermediates, including 10-hydroxy-cis-12-octadecenoic acid and 10-oxo-cis-12-octadecenoic acid. nih.gov This biotransformation highlights the intricate metabolic interplay between dietary components and the gut microbiota.

The Enzymatic Cascade from Linoleic Acid

The conversion of linoleic acid to 10-Octadecenoic acid, 12-oxo- is not a single-step reaction but rather an elegant enzymatic cascade. This multi-step process involves a series of enzymes that catalyze hydration, dehydrogenation, and isomerization reactions. niph.go.jpasm.org

A key enzyme in this pathway is Conjugated Linoleic Acid Dehydrogenase (CLA-DH). caymanchem.com This enzyme is responsible for the oxidation of a hydroxyl group to a keto group. Specifically, CLA-DH, in the presence of the cofactor NAD+, catalyzes the conversion of 10-hydroxy-cis-12-octadecenoic acid into 10-oxo-cis-12-octadecenoic acid. niph.go.jp This NAD+-dependent dehydrogenation is a critical step in the formation of the target oxo-fatty acid.

The complete saturation metabolism of polyunsaturated fatty acids in bacteria like Lactobacillus plantarum involves a suite of auxiliary enzymes that work in concert with CLA-DH. These include:

CLA-HY (Hydratase): This enzyme catalyzes the hydration of the double bond at the Δ9 position of linoleic acid to form 10-hydroxy-cis-12-octadecenoic acid. niph.go.jpasm.org

CLA-DC (Isomerase): Following the action of CLA-DH, CLA-DC isomerizes the double bond, converting 10-oxo-cis-12-octadecenoic acid into 10-oxo-trans-11-octadecenoic acid. niph.go.jpasm.org

This coordinated enzymatic activity ensures the efficient conversion of linoleic acid through a series of metabolic intermediates.

The pathway leading to 10-Octadecenoic acid, 12-oxo- is characterized by the formation of distinct intermediate metabolites. The initial step is the hydration of linoleic acid to 10-hydroxy-12-octadecenoic acid (also referred to as 10-hydroxy-cis-12-octadecenoic acid). caymanchem.comniph.go.jpnih.gov This intermediate is then oxidized by CLA-DH to yield 10-oxo-cis-12-octadecenoic acid , which is the specific compound of interest, 10-Octadecenoic acid, 12-oxo-. caymanchem.comniph.go.jp Subsequently, this compound can be further isomerized by CLA-DC to 10-oxo-trans-11-octadecenoic acid . niph.go.jpnih.gov

| Precursor | Enzyme | Intermediate | Enzyme | Product |

|---|---|---|---|---|

| Linoleic Acid | CLA-HY | 10-hydroxy-12-octadecenoic acid | CLA-DH | 10-Octadecenoic acid, 12-oxo- |

Plant Biosynthesis of Related Oxo-Fatty Acids and Intermediates

While the focus of this article is on the microbial production of 10-Octadecenoic acid, 12-oxo-, it is noteworthy that plants also synthesize a variety of oxo-fatty acids, which are part of a larger class of signaling molecules known as oxylipins. gerli.com These compounds are derived from the oxygenation of polyunsaturated fatty acids like linolenic acid and linoleic acid. gerli.com

Plant oxylipin biosynthesis is initiated by lipoxygenases (LOX), which introduce a hydroperoxy group into the fatty acid chain. oup.com These hydroperoxides are then further metabolized by a range of enzymes, including allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), to produce a diverse array of compounds, including cyclic oxo-fatty acids like 12-oxo-phytodienoic acid (OPDA). oup.comnih.gov

Biosynthetic Pathways and Enzymatic Formation of 10 Octadecenoic Acid, 12 Oxo

Plant Biosynthesis of Related Oxo-Fatty Acids and Intermediates

Formation via Allene (B1206475) Oxide Synthase (AOS) Pathways

The biosynthesis of 10-Octadecenoic acid, 12-oxo- is initiated from polyunsaturated fatty acids, predominantly α-linolenic acid (18:3), which are released from chloroplast membranes. mdpi.com The pathway, often referred to as the octadecanoid pathway, involves the sequential action of several key enzymes. oup.com

The initial step is the hydroperoxidation of α-linolenic acid, catalyzed by 13-lipoxygenases (13-LOX). This reaction introduces molecular oxygen to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). frontiersin.orgoup.com This hydroperoxide serves as the substrate for the next crucial enzyme in the pathway, allene oxide synthase (AOS). oup.com

AOS, a cytochrome P450 enzyme, catalyzes the dehydration of 13-HPOT to form a highly unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT). oup.comnih.gov This intermediate is extremely short-lived and is immediately acted upon by the subsequent enzyme in the pathway. oup.com

The final step in the formation of the characteristic cyclopentenone structure of 10-Octadecenoic acid, 12-oxo- is the cyclization of the allene oxide. This reaction is catalyzed by allene oxide cyclase (AOC). oup.commdpi.com AOC facilitates the stereospecific cyclization of 12,13-EOT to produce the enantiomerically pure cis-(+)-12-oxo-phytodienoic acid. oup.comnih.gov The tight coupling of the AOS and AOC reactions is suggested by the high optical purity of naturally occurring 12-OPDA and the short half-life of the allene oxide intermediate. oup.com

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | 13-Lipoxygenase (13-LOX) | α-Linolenic acid | 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) |

| 2 | Allene Oxide Synthase (AOS) | 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) | 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT) |

| 3 | Allene Oxide Cyclase (AOC) | 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT) | 10-Octadecenoic acid, 12-oxo- (12-oxo-phytodienoic acid) |

Contribution of Hydroperoxide Dehydrase Activity

The term "hydroperoxide dehydrase" has been used in scientific literature, particularly in earlier studies, to describe the enzymatic activity responsible for the conversion of fatty acid hydroperoxides into cyclic products. This activity is now understood to be the combined action of allene oxide synthase (AOS) and allene oxide cyclase (AOC). oup.com The terminology "hydroperoxide cyclase" was also postulated to describe the conversion of 13(S)-HPOT into 12-oxo-phytodienoic acid. oup.comnih.gov

Research on flaxseed extracts containing hydroperoxide cyclase activity demonstrated the conversion of 13-hydroperoxylinolenic acid to 12-oxo-phytodienoic acid. nih.gov This study suggested that an epoxide was an intermediate in this reaction, which is consistent with the currently understood mechanism involving the formation of an allene oxide by AOS. nih.gov The enzymatic cyclization of the allene oxide is crucial, as its absence leads to the non-enzymatic formation of a racemic mixture of 12-OPDA isomers and other byproducts like α- and γ-ketols. nih.govresearchgate.net The enzymatic activity of AOC ensures the stereospecific formation of the biologically active cis-(+)-12-OPDA. researchgate.net

Precursors and Associated Oxo-Fatty Acids in Plant Systems (e.g., Zea mays, Solanum lycopersicum)

The biosynthesis of 10-Octadecenoic acid, 12-oxo- and other related oxo-fatty acids has been studied in various plant species, including Zea mays (corn) and Solanum lycopersicum (tomato).

In Zea mays, the jasmonic acid pathway, which includes the formation of 10-Octadecenoic acid, 12-oxo-, is well-characterized. nih.gov The primary precursor for 12-OPDA in maize is α-linolenic acid. nih.gov Disruption of the allene oxide cyclase genes in maize has been shown to significantly reduce the levels of both 12-OPDA and downstream jasmonic acid, confirming the essential role of this pathway. researchgate.net

Solanum lycopersicum also utilizes α-linolenic acid for the biosynthesis of oxylipins. researchgate.net In addition to the C18 fatty acid-derived 12-OPDA, plants can also synthesize a C16 analog, dinor-oxo-phytodienoic acid (dnOPDA), from hexadecatrienoic acid (16:3). oup.com The fatty acid composition in tomato fruits includes significant amounts of linoleic acid and α-linolenic acid, which serve as precursors for various oxo-fatty acids. mdpi.com

| Plant System | Primary Precursor(s) | Key Oxo-Fatty Acid(s) |

|---|---|---|

| Zea mays (Corn) | α-Linolenic acid | 10-Octadecenoic acid, 12-oxo- (12-oxo-phytodienoic acid) |

| Solanum lycopersicum (Tomato) | α-Linolenic acid, Linoleic acid, Hexadecatrienoic acid | 10-Octadecenoic acid, 12-oxo- (12-oxo-phytodienoic acid), Dinor-oxo-phytodienoic acid |

The profile of oxylipins, including various oxo-fatty acids, can vary between different plant species and even in different tissues of the same plant, reflecting the specific enzymatic machinery and substrate availability. pnas.org

Occurrence and Distribution of 10 Octadecenoic Acid, 12 Oxo in Biological Systems

Detection and Quantification in Gut Microbial Metabolomes

10-Octadecenoic acid, 12-oxo-, specifically the isomer 10-oxo-cis-12-octadecenoic acid (commonly known as KetoA), has been identified as a key metabolite produced by gut microbiota from the essential fatty acid, linoleic acid. nih.govnih.govcaymanchem.com Gut lactic acid bacteria, in particular, are responsible for this biotransformation. nih.gov

Research has shown that various strains of Lactobacillus, a prominent genus in the gut, can convert polyunsaturated fatty acids into a range of metabolites, including hydroxy and oxo fatty acids. frontiersin.org Specifically, Lactobacillus plantarum has been identified as capable of metabolizing linoleic acid through a pathway that includes 10-oxo-cis-12-octadecenoic acid as an intermediate. nih.govnih.gov This conversion is part of a broader metabolic process where gut microbes saturate polyunsaturated fatty acids, which can influence the host's lipid composition. caymanchem.com

The metabolic pathway initiated by Lactobacillus plantarum transforms linoleic acid into oleic acid via several intermediate compounds. nih.gov This process involves the creation of 10-hydroxy-cis-12-octadecenoic acid (HYA), which is then converted to 10-oxo-cis-12-octadecenoic acid (KetoA). nih.gov KetoA can be a precursor to other metabolites, including conjugated linoleic acids (CLAs), which are known for their biological activities. nih.gov

The detection and quantification of 10-oxo-cis-12-octadecenoic acid in gut microbial metabolomes are typically performed using analytical chemistry techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a method that has been successfully used to identify and determine the presence of KetoA and other related linoleic acid metabolites produced by lactobacilli. nih.gov

Table 1: Linoleic Acid Metabolism by Lactobacillus plantarum This table outlines the key intermediates in the conversion of Linoleic Acid by gut microbiota.

| Precursor | Intermediate 1 | Intermediate 2 (Target Compound) | Other Intermediates | Final Products | Reference |

| Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid (HYA) | 10-oxo-cis-12-octadecenoic acid (KetoA) | 10-oxo-trans-11-octadecenoic acid (KetoC) | Oleic Acid, Conjugated Linoleic Acids (CLAs) | nih.govnih.gov |

Presence and Metabolic Context in Plant Tissues (e.g., Maize Embryos, Tomato)

While plants are a primary source of linoleic acid and are known to produce a wide array of oxidized fatty acids (oxylipins), the specific presence of 10-Octadecenoic acid, 12-oxo- is not well-documented in the scientific literature concerning maize embryos or tomatoes.

Research on tomatoes (Solanum lycopersicum) has identified other isomers of oxo-octadecadienoic acid. Specifically, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid have been detected in tomato fruit and juice. nih.govcaymanchem.com These compounds are recognized as potent activators of PPARα, a receptor involved in lipid metabolism. caymanchem.com However, reports specifically identifying the 10-oxo, 12-oxo isomer in tomatoes are absent in the reviewed literature.

Similarly, studies on maize (Zea mays) have investigated oxylipin pathways, particularly in response to stress and disease. This research has identified compounds such as 9-hydroxy-10-oxo-12(Z)-octadecenoic acid as part of the "maize death acids" involved in plant defense. tamu.edu The jasmonate signaling pathway, which is crucial for plant development and defense, involves the precursor 12-oxo-phytodienoic acid (OPDA). oup.com Despite the analysis of related oxo-fatty acids, the specific detection of 10-Octadecenoic acid, 12-oxo- in maize tissues has not been reported in the available sources.

Isolation from Other Biological Sources (e.g., Fungi)

Fungi are known producers of a diverse range of secondary metabolites, including various fatty acids and their derivatives, collectively known as octadecanoids. nih.gov The biosynthesis of these compounds, including jasmonic acid, has been observed in some fungal species. oup.com However, the specific isolation of 10-Octadecenoic acid, 12-oxo- from fungal sources is not prominently featured in the scientific literature. While studies have successfully isolated other novel fatty acids, such as cis-10-nonadecenoic acid from endolichenic fungi, the target compound of this article has not been specified as a fungal metabolite in the reviewed research. biomolther.org

Molecular Mechanisms and Cellular Biology Research of 10 Octadecenoic Acid, 12 Oxo

Research on Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1)

10-oxo-12(Z)-octadecenoic acid has been identified as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in detecting and regulating body temperature and responding to noxious stimuli. nih.govcaymanchem.com

Studies utilizing heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells engineered to express specific ion channels, have been instrumental in characterizing the interaction between 10-oxo-12(Z)-octadecenoic acid and TRPV1.

When applied to HEK293 cells expressing TRPV1, 10-oxo-12(Z)-octadecenoic acid selectively induces a significant increase in intracellular calcium levels. caymanchem.com This effect is not observed in cells expressing other related TRP channels like TRPV2, TRPV3, TRPV4, and TRPM8, highlighting the specificity of the interaction. caymanchem.com Further electrophysiological analysis using whole-cell patch-clamp methods confirms that this compound induces inward currents in HEK293 cells expressing TRPV1. caymanchem.com The activation of TRPV1 by 10-oxo-12(Z)-octadecenoic acid can be blocked by the application of capsazepine, a known TRPV1 antagonist, confirming the direct interaction with the receptor. caymanchem.com

Table 1: Effect of 10-oxo-12(Z)-octadecenoic acid on TRP Channels in HEK293 Cells

| TRP Channel Expressed | Intracellular Calcium Response to 10-oxo-12(Z)-octadecenoic acid (100 µM) |

|---|---|

| TRPV1 | Increased |

| TRPV2 | No significant increase |

| TRPV3 | No significant increase |

| TRPV4 | No significant increase |

This table summarizes the selective activation of TRPV1 by 10-oxo-12(Z)-octadecenoic acid in a heterologous expression system. caymanchem.com

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation Studies

In addition to its effects on TRPV1, 10-oxo-12(Z)-octadecenoic acid is a potent modulator of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. nih.gov

Luciferase reporter assays have been employed to investigate the effects of various linoleic acid-derived fatty acids on PPAR activation. Among the tested compounds, 10-oxo-12(Z)-octadecenoic acid emerged as a particularly potent activator of PPARγ, a master regulator of adipocyte differentiation. nih.gov While many of the related fatty acids showed activation of PPARα, the effect of 10-oxo-12(Z)-octadecenoic acid on PPARγ was most significant. nih.gov In cellular models like 3T3-L1 preadipocytes, this compound induces adipocyte differentiation directly through the activation of PPARγ. nih.gov This activation leads to increased adiponectin production and enhances insulin-stimulated glucose uptake by the differentiated fat cells. nih.gov

The activation of PPARs by 10-oxo-12(Z)-octadecenoic acid leads to changes in the expression of genes critical to lipid metabolism. In 3T3-L1 adipocytes, it stimulates the messenger RNA (mRNA) expression of lipoprotein lipase. researchgate.net A significant finding is the compound's ability to upregulate the expression of Uncoupling Protein 1 (Ucp1). caymanchem.comresearchgate.net Dietary administration of 10-oxo-12(Z)-octadecenoic acid has been shown to increase the expression of the Ucp1 gene in both brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT) in wild-type mice, an effect that is absent in TRPV1 knockout mice, linking the TRPV1 and PPAR pathways. nih.govcaymanchem.com This upregulation of Ucp1 is a hallmark of the "browning" of white adipose tissue and is associated with increased energy expenditure. researchgate.net

Table 2: Gene Expression Changes Induced by 10-oxo-12(Z)-octadecenoic acid

| Cell/Tissue Type | Gene | Change in Expression | Associated Receptor |

|---|---|---|---|

| Adipocytes (3T3-L1) | Lipoprotein Lipase | Increased | PPARγ |

This table illustrates the impact of 10-oxo-12(Z)-octadecenoic acid on the expression of key metabolic genes. caymanchem.comresearchgate.net

Mechanistic Studies on Host Energy Metabolism in Model Organisms

Research into Adipose Tissue Metabolism and Thermogenesis

10-Octadecenoic acid, 12-oxo-, also known as 10-oxo-12(Z)-octadecenoic acid or KetoA, has been identified as a significant regulator of energy metabolism, particularly within adipose tissue. frontiersin.orgnih.gov Produced from linoleic acid by gut lactic acid bacteria, this compound has been shown to enhance whole-body energy expenditure. frontiersin.orgresearchgate.net The primary mechanism for this effect is the potent activation of the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel. frontiersin.orgnih.gov Activation of TRPV1 by 10-Octadecenoic acid, 12-oxo- enhances noradrenaline turnover in adipose tissues, a key step in stimulating thermogenesis. frontiersin.orgnih.govresearchgate.net

This signaling cascade leads to the upregulation of genes associated with brown and beige adipocyte functions, most notably uncoupling protein 1 (UCP1). nih.govresearchgate.net Increased UCP1 expression in white adipose tissue (WAT) is a hallmark of "browning," a process where WAT takes on characteristics of brown adipose tissue (BAT), dissipating energy as heat rather than storing it. researchgate.net In preclinical studies with wild-type mice fed a high-fat diet, dietary administration of 10-Octadecenoic acid, 12-oxo- was found to increase UCP1 gene expression, reduce weight gain, and decrease adipose tissue weight. nih.gov These effects were absent in TRPV1-deficient mice, confirming the essential role of this receptor in the compound's anti-obesity action. researchgate.netnih.gov

Further research has shown that 10-Octadecenoic acid, 12-oxo- is also a potent activator of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipocyte differentiation. nih.gov By activating PPARγ, the compound induces the differentiation of preadipocytes into mature fat cells, increases the production of adiponectin, and enhances insulin-stimulated glucose uptake in these cells. nih.gov

Table 1: Summary of Research Findings on Adipose Tissue Metabolism and Thermogenesis

| Mechanism/Effect | Key Finding | Affected Molecules/Pathways | Pre-clinical Model | Citations |

|---|---|---|---|---|

| Energy Expenditure | Enhances whole-body energy metabolism and expenditure. | Gut Microbiota Metabolite | Mice | frontiersin.orgnih.gov |

| TRPV1 Activation | Potently activates TRPV1 channels, leading to increased noradrenaline turnover in adipose tissue. | TRPV1, Noradrenaline | Mice, HEK293 cells | frontiersin.orgnih.govnih.gov |

| Adipose Tissue Browning | Upregulates genes related to brown adipocyte function, including UCP1, in white adipose tissue. | UCP1, β-adrenoreceptor signaling | Mice | researchgate.net |

| PPARγ Activation | Potently activates PPARγ, inducing adipocyte differentiation and adiponectin production. | PPARγ | 3T3-L1 cells | nih.gov |

| Anti-Obesity Effects | Reduces diet-induced weight gain and total adipose tissue weight. | TRPV1-dependent | Mice | researchgate.netnih.gov |

Investigation of Glucose and Triglyceride Homeostasis in Pre-clinical Models

The metabolic benefits of 10-Octadecenoic acid, 12-oxo- extend to the regulation of glucose and triglyceride levels. In studies using obese and diabetic model KK-Ay mice, dietary intake of this compound was shown to ameliorate obesity-associated metabolic disorders. researchgate.netnih.gov Specifically, administration of 10-Octadecenoic acid, 12-oxo- led to a significant decrease in plasma glucose and triglyceride levels in these mice when they were fed a high-fat diet. nih.govnih.gov

Table 2: Research Findings on Glucose and Triglyceride Homeostasis

| Metabolic Parameter | Observed Effect | Key Finding | Pre-clinical Model | Citations |

|---|---|---|---|---|

| Plasma Glucose | Decreased | Ameliorated obesity-associated hyperglycemia. | Diabetic KKAy Mice | nih.govnih.gov |

| Plasma Triglycerides | Decreased | Reduced circulating triglyceride levels. | Diabetic KKAy Mice | nih.govnih.gov |

| Glucose Uptake | Increased | Enhanced insulin-stimulated glucose uptake in adipocytes. | 3T3-L1 cells | nih.gov |

| Metabolic Disorders | Ameliorated | Improved conditions of glucose intolerance and insulin resistance. | Obese and Diabetic Mice | researchgate.net |

Immunomodulatory Research and Inflammatory Pathway Analysis

The role of gut microbiota-derived fatty acid metabolites in immunomodulation is an area of growing scientific interest. These molecules can interact with host cells to regulate inflammatory responses. While research has explored the immunomodulatory functions of various oxo-fatty acids, the specific activities of 10-Octadecenoic acid, 12-oxo- in this context are less defined than its metabolic roles.

Exploration of Effects on NRF2 Pathway and GPCR-Signaling

Current scientific literature has primarily focused on the role of 10-Octadecenoic acid, 12-oxo- in energy metabolism through the activation of TRPV1 and PPARγ pathways. frontiersin.orgnih.gov While other related linoleic acid metabolites, such as 10-oxo-trans-11-octadecenoic acid (KetoC) and γ-linolenic acid-derived γKetoC, have been investigated for their effects on G-protein coupled receptors (GPCRs) like GPR120 and the NRF2 antioxidant pathway, the specific actions of 10-Octadecenoic acid, 12-oxo- on these particular immunomodulatory signaling pathways have not been a central focus of research. frontiersin.orgresearchgate.net Therefore, its direct influence on NRF2 activation and its signaling through immunomodulatory GPCRs remains an area requiring further investigation.

Modulation of Monocyte and Epithelial Cell Function

The direct effects of 10-Octadecenoic acid, 12-oxo- on the function of immune cells like monocytes and on epithelial cells are not extensively detailed in published research. Studies investigating the regulation of monocyte and epithelial cell function by linoleic acid derivatives have often identified other, structurally similar compounds as the primary active molecules. frontiersin.org For instance, the regulation of monocyte and epithelial cell functions via GPR120 signaling has been attributed to 10-oxo-trans-11-octadecenoic acid (KetoC), a different isomer. frontiersin.org Similarly, research on the recovery of the intestinal epithelial barrier has highlighted the role of another metabolite, 10-hydroxy-cis-12-octadecenoic acid (HYA). nih.gov Consequently, the specific modulatory effects of 10-Octadecenoic acid, 12-oxo- on monocyte and epithelial cells are not yet well characterized.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 10-Octadecenoic acid, 12-oxo- | KetoA |

| Linoleic acid | LA |

| Uncoupling protein 1 | UCP1 |

| Peroxisome proliferator-activated receptor-gamma | PPARγ |

| 10-oxo-trans-11-octadecenoic acid | KetoC |

| 10-oxo-cis-6,trans-11-octadecadienoic acid | γKetoC |

Synthetic Chemistry and Derivatization Methodologies for 10 Octadecenoic Acid, 12 Oxo

Laboratory Synthesis Approaches for Research Materials

While detailed, specific laboratory synthesis protocols for 10-Octadecenoic acid, 12-oxo- are not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry principles and methodologies for constructing similar molecules, such as γ-keto-α,β-unsaturated esters. nih.gov A potential retrosynthetic analysis suggests that the molecule could be assembled from smaller, readily available starting materials.

One conceivable approach involves a convergent synthesis strategy. This could entail the synthesis of two key fragments: a C1-C9 carboxylic acid synthon and a C10-C18 fragment containing the keto-enoic functionality. The coupling of these fragments, followed by any necessary functional group manipulations, would yield the target molecule.

A scalable route to γ-keto-α,β-unsaturated esters has been reported utilizing a Grubbs' second-generation olefin metathesis catalyst for the cross-metathesis of alkyl acrylates and secondary allylic alcohols, followed by oxidation. nih.govnih.gov While not a direct synthesis of 10-Octadecenoic acid, 12-oxo-, this methodology could be adapted. For instance, a suitable allylic alcohol could be synthesized and then subjected to cross-metathesis with an appropriate acrylate (B77674) derivative to form the carbon backbone. Subsequent oxidation would then install the ketone functionality.

Another potential strategy could involve the synthesis of various isomers of n-octadecenoic acids, which has been achieved through the partial hydrogenation of the corresponding synthetic octadecynoic acids. acs.org This approach could be modified to introduce the keto group at the C12 position.

It is important to note that the biological formation of 10-oxo-12(Z)-octadecenoic acid occurs from linoleic acid via a 10-hydroxy-12(Z)-octadecenoic acid intermediate, a reaction catalyzed by conjugated linoleic acid dehydrogenase (CLA-DH) or produced by gut microbiota. caymanchem.com This biosynthetic pathway could also serve as an inspiration for chemoenzymatic synthesis strategies.

Table 1: Potential Synthetic Strategies for 10-Octadecenoic Acid, 12-oxo-

| Strategy | Key Reactions | Potential Starting Materials | Considerations |

| Convergent Synthesis | Olefin cross-metathesis, Oxidation, Esterification/Hydrolysis | Commercially available fatty acid precursors, allylic alcohols, acrylates | Stereochemical control of the double bond, scalability. nih.govnih.gov |

| Modified Octadecenoic Acid Synthesis | Acetylenic coupling, Partial hydrogenation, Oxidation | Alkynes, Haloalkanes | Control of hydrogenation selectivity, introduction of the keto group. acs.org |

| Chemoenzymatic Synthesis | Enzymatic oxidation/isomerization | Linoleic acid, 10-hydroxy-12(Z)-octadecenoic acid | Enzyme availability and stability, reaction conditions. caymanchem.com |

Preparation of Labeled Analogues for Tracer Studies (e.g., Deuterated Isotopologues)

Isotopically labeled analogues of 10-Octadecenoic acid, 12-oxo-, particularly deuterated versions, are invaluable tools for tracer studies in metabolic research. These labeled compounds allow for the tracking of the molecule's absorption, distribution, metabolism, and excretion in biological systems. Several general methods for the deuteration of fatty acids can be adapted for the synthesis of deuterated 10-Octadecenoic acid, 12-oxo-.

One common method is catalytic H/D exchange , where the fatty acid is treated with a deuterium (B1214612) source, such as D₂O, in the presence of a metal catalyst like platinum on carbon (Pt/C). europa.eu This method can lead to perdeuteration, where most or all of the hydrogen atoms are replaced with deuterium.

For more specific labeling, a controlled tetradeuteration of straight-chain fatty acids has been developed. nih.gov This method allows for the selective incorporation of deuterium at specific positions. Furthermore, the synthesis of deuterated linoleic acid has been reported, which could potentially be used as a precursor for the biosynthesis or chemoenzymatic synthesis of deuterated 10-Octadecenoic acid, 12-oxo-. researchgate.netnih.gov

The deuteration of enones, which contain a double bond conjugated to a ketone, can be achieved under alkaline conditions using D₂O. stackexchange.com This method could be applied to introduce deuterium atoms at positions alpha and gamma to the carbonyl group in 10-Octadecenoic acid, 12-oxo-. The mechanism involves the formation of a carbanion stabilized by extended conjugation, which is then quenched with a deuterium source. stackexchange.com

Table 2: Methods for Deuterium Labeling of 10-Octadecenoic Acid, 12-oxo-

| Labeling Method | Reagents and Conditions | Position of Labeling | Reference |

| Catalytic H/D Exchange | D₂O, Pt/C catalyst, high temperature and pressure | Perdeuteration (non-specific) | europa.eu |

| Controlled Tetradeuteration | Specific deuterating agents and catalysts | Specific positions (e.g., α, β to a functional group) | nih.gov |

| Deuteration of Enone System | D₂O, base catalyst | α and γ positions relative to the carbonyl group | stackexchange.com |

| Synthesis from Deuterated Precursors | Deuterated linoleic acid, enzymes/catalysts | Labeling pattern depends on the precursor | researchgate.netnih.gov |

Chemical Modifications for Bioprobe Development (e.g., photosensitive groups for protein-lipid interactions)

To investigate the interactions of 10-Octadecenoic acid, 12-oxo- with its biological targets, such as proteins, chemically modified analogues known as bioprobes are synthesized. These probes typically contain a reporter group, such as a photosensitive moiety or a fluorescent tag, that allows for the detection and characterization of these interactions.

Photosensitive groups are particularly useful for photoaffinity labeling studies. These groups, upon irradiation with UV light, form highly reactive species that can covalently bind to nearby molecules, such as the binding pocket of a target protein. acs.org Commonly used photosensitive groups for lipid probes include diazirines and benzophenones. acs.org These can be introduced at various positions along the fatty acid chain to probe different regions of the binding site. The synthesis of photoreactive saccharin (B28170) derivatives containing a (trifluoromethyl)diazirinyl moiety provides a general strategy for introducing such groups. researchgate.net

Fluorescent probes are another important class of bioprobes. These contain a fluorescent molecule (fluorophore) that allows for the visualization and quantification of the lipid's distribution and interactions in cells and tissues. The synthesis of fluorescent glycolipid photoaffinity probes demonstrates a strategy where both a photoreactive group and a fluorescent tag can be incorporated into a single molecule. cncb.ac.cn

The general approach for synthesizing these bioprobes involves the chemical modification of 10-Octadecenoic acid, 12-oxo- or a synthetic precursor. This could involve attaching the photosensitive or fluorescent group to the carboxylic acid terminus or at a specific position on the acyl chain. The choice of the reporter group and its attachment site depends on the specific research question and the need to minimize perturbation of the molecule's biological activity.

Table 3: Strategies for Bioprobe Development of 10-Octadecenoic Acid, 12-oxo-

| Bioprobe Type | Reporter Group | Principle of Detection | Synthetic Approach |

| Photosensitive Probe | Diazirine, Benzophenone | Covalent cross-linking to interacting molecules upon UV irradiation | Chemical conjugation of the photosensitive moiety to the fatty acid backbone. acs.orgresearchgate.net |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, NBD) | Detection of fluorescence to monitor localization and binding | Attachment of a fluorescent tag to the fatty acid. cncb.ac.cn |

| Dual-Function Probe | Photosensitive group and Fluorescent tag | Combines the capabilities of both photosensitive and fluorescent probes | Incorporation of both a photoreactive group and a fluorophore into the molecule. cncb.ac.cn |

Advanced Analytical and Spectroscopic Characterization of 10 Octadecenoic Acid, 12 Oxo

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is the cornerstone for the analysis of 10-octadecenoic acid, 12-oxo-, enabling its separation from complex lipid mixtures and subsequent quantification. The choice of technique depends on the analytical goal, whether it is routine quantification or detailed structural analysis.

GC-MS is a powerful technique for the analysis of fatty acids, but it requires chemical derivatization to increase the volatility of the target analytes. For 10-octadecenoic acid, 12-oxo-, this typically involves conversion to its corresponding fatty acid methyl ester (FAME).

The derivatized sample is then introduced into the GC system, where it is separated from other FAMEs based on boiling point and polarity. The separated components are subsequently ionized and fragmented in the mass spectrometer, yielding a characteristic mass spectrum that serves as a molecular fingerprint for identification. The use of a deuterated internal standard, such as 10-oxo-12(Z)-octadecenoic acid-d5, is often incorporated for accurate quantification. caymanchem.com

Methodologies often employ capillary columns with a non-polar or medium-polarity stationary phase, which provides efficient separation of various fatty acid isomers.

Table 1: Typical GC-MS Parameters for the Analysis of Fatty Acid Methyl Esters

| Parameter | Description |

| Derivatization Agent | Methanolic HCl or BF3-Methanol |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temp 70°C, ramp at 10°C/min to 300°C, hold for 9 min nih.gov |

| MS Interface Temp | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) |

HPLC offers a versatile platform for the analysis of 10-octadecenoic acid, 12-oxo- in its native form, avoiding the need for derivatization. Different HPLC modes can be employed to achieve specific separation goals.

Reverse-Phase (RP-HPLC): This is the most common HPLC mode for fatty acid analysis. Separation is based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). thno.org RP-HPLC is frequently used for purity assessment of 10-oxo-12(Z)-octadecenoic acid standards, with purity levels often exceeding 99%. medchemexpress.commedchemexpress.com

Normal-Phase (NP-HPLC): This technique separates molecules based on polarity. It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. For related hydroxy fatty acids, a mobile phase consisting of n-hexane, isopropanol, and acetic acid has been successfully used for isomer separation, a technique adaptable for oxo-fatty acids. cabidigitallibrary.org

Chiral-Phase HPLC: While 10-octadecenoic acid, 12-oxo- is not inherently chiral, this technique is crucial for separating enantiomers of its derivatives or related chiral hydroxy fatty acids. nih.gov Chiral stationary phases (CSPs) based on cellulose (B213188) or cyclodextrin (B1172386) derivatives can resolve enantiomers, typically using normal-phase or polar organic mobile phases. hplc.eumdpi.com This method would be essential if, for example, the keto group at C-12 was stereospecifically reduced to a hydroxyl group.

Table 2: HPLC Methodologies for Oxo-Fatty Acid Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Example | Detection |

| Reverse-Phase | C18 (e.g., Poroshell 120 EC-C18) | Water with 0.1% formic acid and Acetonitrile gradient thno.org | UV (210-220 nm), MS |

| Normal-Phase | Silica (SiO2) | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v) cabidigitallibrary.org | UV (210-220 nm) |

| Chiral-Phase | Cellulose or Cyclodextrin-based CSP | Hexane/Isopropanol or Polar Organic Solvents | UV, MS |

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it the premier tool for quantifying intact 10-octadecenoic acid, 12-oxo- in complex biological samples. caymanchem.com This approach is particularly valuable for lipidomics studies. jsbms.jp

Targeted lipidomics methods using triple quadrupole mass spectrometers are often developed for high sensitivity and specificity. researchgate.net These methods operate in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the intact molecule) is selected and fragmented to produce a characteristic product ion, minimizing matrix interference.

Table 3: Representative LC-MS/MS Parameters for 10-oxo-12-octadecenoic acid (KetoA) Analysis

| Parameter | Description |

| LC System | UPLC or HPLC |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.1% Acetic acid in water jsbms.jp |

| Mobile Phase B | Acetonitrile/Methanol (4:1, v/v) jsbms.jp |

| Gradient | A multi-step gradient from ~27% to 100% Mobile Phase B jsbms.jp |

| Flow Rate | 50-100 µL/min jsbms.jp |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Deuterated analogs (e.g., 10-oxo-12(Z)-Octadecenoic Acid-d5) caymanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 10-octadecenoic acid, 12-oxo-, NMR confirms the position of the keto group and the geometry of the double bond. medchemexpress.comnih.gov

One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the structure of 10-octadecenoic acid, 12-oxo-. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

Key expected signals include:

¹H NMR: Resonances for the vinyl protons (C12-H and C13-H), protons alpha to the C-10 ketone, the terminal methyl group, and the methylene (B1212753) protons of the long aliphatic chain. The coupling constants between the vinyl protons are indicative of the cis (Z) or trans (E) geometry of the double bond.

¹³C NMR: A highly deshielded signal for the C-10 keto-carbonyl carbon (>200 ppm), a signal for the C-1 carboxyl carbon (~180 ppm), signals for the sp² carbons of the double bond (C-12 and C-13), and a series of signals in the aliphatic region for the methylene carbons.

Table 4: Predicted ¹H and ¹³C Chemical Shifts (δ) for 10-oxo-12(Z)-octadecenoic acid

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C=O (acid) | - | ~179-180 |

| 2 | CH₂ | ~2.35 (t) | ~34 |

| 10 | C=O (keto) | - | >208 |

| 9, 11 | CH₂ (α to keto) | ~2.5-2.7 (m) | ~42 |

| 12, 13 | CH (vinyl) | ~5.3-5.6 (m) | ~125-135 |

| 18 | CH₃ | ~0.88 (t) | ~14 |

Note: Predicted values are based on general principles and may vary with solvent and other experimental conditions.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the entire fatty acid carbon chain from one end to the other through adjacent proton correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, enabling definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For 10-octadecenoic acid, 12-oxo-, HMBC correlations from the protons on C-9 and C-11 to the C-10 keto-carbonyl carbon would definitively place the ketone at position 10. Similarly, correlations from the vinyl protons to adjacent carbons would confirm the double bond location.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is particularly useful for confirming the stereochemistry (e.g., Z- or E-geometry) of the double bond.

Table 5: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Key Expected Correlations | Information Gained |

| COSY | C12-H ↔ C13-H; C13-H ↔ C14-H₂ | Confirms connectivity around the double bond and along the aliphatic chain. |

| HSQC | C12-H → C-12; C13-H → C-13 | Assigns the vinyl carbons. |

| HMBC | C9-H₂ → C-10 (keto); C11-H₂ → C-10 (keto) | Confirms the position of the keto group at C-10. |

| HMBC | C12-H → C-10, C-14; C13-H → C-11, C-15 | Confirms the position of the double bond. |

Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a critical tool for the structural elucidation of fatty acids, including 10-Octadecenoic acid, 12-oxo-. The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides a molecular fingerprint, allowing for the confirmation of its structure. While a direct spectrum for this specific compound is not widely published, its fragmentation can be predicted based on the well-established principles of mass spectrometry and data from structurally similar oxo and hydroxy fatty acids. researchgate.netlibretexts.org

When analyzed, typically as its more volatile methyl ester derivative (see Section 7.4), the molecule undergoes characteristic cleavages. The molecular ion peak (M⁺) for the methyl ester of 10-Octadecenoic acid, 12-oxo- would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₉H₃₄O₃, MW = 310.5 g/mol ). However, the molecular ion may be weak or absent in EI-MS due to the high energy of the ionization technique. jeol.comjeol.com

The most significant fragmentation events for oxo-fatty acid methyl esters occur at positions alpha (α) to the carbonyl (keto) group and the ester group. These cleavages are highly diagnostic for determining the position of the functional groups along the fatty acid chain.

Key Predicted Fragmentation Pathways:

Cleavage α to the Carbonyl Group: The presence of the keto group at the C-12 position directs fragmentation. We can predict two primary α-cleavages:

Cleavage between C-11 and C-12, resulting in fragments that help locate the keto group.

Cleavage between C-12 and C-13, which is also diagnostic for the C-12 position of the carbonyl.

Cleavage related to the Double Bond: The double bond at the C-10 position will influence fragmentation, leading to allylic cleavages and other rearrangements that can produce a complex series of ions in the middle mass range.

Cleavage near the Ester Group: Standard fragmentation for fatty acid methyl esters (FAMEs) includes a prominent ion at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group [CH₃OC(OH)=CH₂]⁺. nih.govresearchgate.net Other characteristic ions include m/z 87 from cleavage between C-4 and C-5. nih.gov

The following table outlines the expected key fragment ions for the methyl ester of 10-Octadecenoic acid, 12-oxo-, based on these principles.

| Predicted m/z | Proposed Ion Structure/Origin | Significance |

|---|---|---|

| 310 | [M]⁺ (Molecular Ion) | Confirms molecular weight of the methyl ester. May be low abundance or absent. jeol.com |

| 279 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |

| 225 | Cleavage between C-11 and C-12 | Key fragment for locating the oxo group at C-12. |

| 185 | Cleavage between C-9 and C-10 | Fragmentation adjacent to the double bond. |

| 153 | Cleavage between C-12 and C-13 | Alternative α-cleavage, confirming the C-12 oxo position. |

| 87 | [CH₃OCO(CH₂)₂]⁺ | Common FAME fragment. nih.gov |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement product, characteristic of FAMEs. nih.govresearchgate.net |

Derivatization Strategies for Enhanced Spectroscopic and Chromatographic Analysis (e.g., Methyl Esters, Acetylmandelate Esters)

Derivatization is a crucial step in the analysis of fatty acids like 10-Octadecenoic acid, 12-oxo-, particularly for gas chromatography (GC) and GC-MS. The process modifies the functional groups of the analyte to improve its analytical properties, such as volatility, thermal stability, and chromatographic behavior. restek.comoup.com

Methyl Esters

The most common derivatization strategy for all fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs). sigmaaldrich.comresearchgate.net This is essential because the free carboxylic acid group is highly polar, leading to poor peak shape (tailing) and low volatility, making it unsuitable for standard GC analysis. restek.com

Purpose of Methylation:

Increase Volatility: Replacing the acidic proton of the carboxyl group with a methyl group significantly reduces hydrogen bonding, thereby lowering the boiling point and making the molecule volatile enough for GC analysis. sigmaaldrich.com

Improve Chromatographic Separation: FAMEs are less polar than their free acid counterparts, which minimizes interactions with the GC column stationary phase and results in sharper, more symmetrical peaks. restek.comnih.gov

Enhance Stability: Methyl esters are generally more stable than free fatty acids under the high temperatures of the GC injection port. sigmaaldrich.com

Common Methylation Methods: Several reagents are effective for the quantitative conversion of fatty acids to FAMEs. The choice of reagent often depends on the sample matrix and the presence of other lipids. researchgate.netnih.gov

| Reagent/Method | Description | Typical Conditions |

|---|---|---|

| Boron Trifluoride-Methanol (BF₃-Methanol) | A widely used and effective acid-catalyzed reagent for both esterification of free fatty acids and transesterification of acylglycerols. restek.comsigmaaldrich.com | Heating the sample with 12-14% BF₃ in methanol at 60-100°C for a short period (5-60 minutes). sigmaaldrich.comcolostate.edu |

| Methanolic HCl | Anhydrous hydrogen chloride in methanol is another common acid catalyst. It can be prepared by bubbling HCl gas through methanol or by reacting acetyl chloride with methanol. nih.govcolostate.edu | Refluxing or heating the sample with 1-5% methanolic HCl, often for longer periods (e.g., 1-2 hours) or overnight at a lower temperature (~50°C). colostate.edu |

| Base-Catalyzed Transesterification (e.g., Sodium Methoxide) | This method is very rapid for transesterifying ester-linked fatty acids (like in triglycerides) but will not esterify free fatty acids. researchgate.net | Reaction with sodium methoxide (B1231860) (CH₃ONa) in methanol, often at room temperature for a few minutes. researchgate.net |

Acetylmandelate Esters

While methylation is standard for routine analysis, other derivatization strategies are employed for specific purposes. The formation of acetylmandelate esters is a specialized technique used primarily for the chiral separation of enantiomers. nih.gov 10-Octadecenoic acid, 12-oxo- does not have a chiral center in its basic structure. However, if the keto group at C-12 were to be reduced to a hydroxyl group (forming 12-hydroxy-10-octadecenoic acid), a chiral center would be created at C-12. Derivatization with a chiral reagent like (R)- or (S)-O-acetylmandelic acid would then be used to resolve the resulting R and S enantiomers.

Purpose of Acetylmandelate Esterification:

Chiral Resolution: O-acetylmandelic acid is a chiral derivatizing agent. nih.gov When it reacts with a racemic mixture of a chiral alcohol (like a reduced oxo-fatty acid), it forms two diastereomers. These diastereomers have different physical properties and can be separated by chromatography (GC or HPLC). nih.govaocs.org

Determination of Enantiomeric Purity: This technique allows for the quantification of the relative amounts of each enantiomer in a sample, which is critical in biological systems where enzyme reactions are often highly stereospecific.

The process involves reacting the hydroxylated fatty acid with O-acetylmandelic acid (or its acid chloride) to form a diastereomeric ester, which can then be analyzed on a standard (achiral) GC column to separate the two forms. aocs.org This approach is invaluable for studying the stereochemistry of fatty acid metabolism.

Future Directions and Emerging Research Avenues for 10 Octadecenoic Acid, 12 Oxo

Elucidating Undiscovered Biosynthetic Enzymes and Their Regulatory Mechanisms

The known biosynthetic pathway for 10-oxo-12(Z)-octadecenoic acid involves the conversion of linoleic acid via a 10-hydroxy-12(Z)-octadecenoic acid intermediate, a reaction catalyzed by conjugated linoleic acid dehydrogenase (CLA-DH) found in gut microbiota. caymanchem.com However, this represents only one piece of a larger puzzle. The biosynthesis of structurally related oxylipins in plants, such as 12-oxo-phytodienoic acid (12-OPDA), involves a well-characterized cascade of enzymes including lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). It is plausible that alternative or parallel enzymatic pathways for 10-Octadecenoic acid, 12-oxo- synthesis exist in other organisms, including mammals, fungi, or different bacterial species.

Future research must focus on identifying novel enzymes capable of producing this specific keto fatty acid. This could involve functional genomic screening of microbial genomes or homology-based searches for enzymes with structural similarities to known fatty acid-modifying enzymes. Understanding the regulatory mechanisms that govern the expression and activity of these enzymes is equally crucial. Research should investigate transcriptional control, allosteric regulation, and the influence of substrate availability and environmental cues on the production of 10-Octadecenoic acid, 12-oxo-.

Table 1: Key Research Questions for Biosynthetic Pathways

| Research Question | Potential Approach | Rationale |

| Are there mammalian enzymes that can synthesize 10-Octadecenoic acid, 12-oxo-? | Homology screening, activity assays with mammalian tissue extracts. | To determine if this compound is produced endogenously by the host, which would have significant physiological implications. |

| What factors regulate the expression of bacterial CLA-DH? | Transcriptomics, promoter analysis, co-culture experiments. | To understand how diet and gut environment influence the production of this microbial metabolite. |

| Do other enzymatic pathways, such as those involving cytochrome P450s, contribute to its formation? | Inhibitor studies, analysis of metabolites from CYP450-expressing systems. | To explore alternative biosynthetic routes that may be active under different physiological or pathological conditions. |

Comprehensive Investigation of Isomeric and Stereoisomeric Specificity in Molecular Interactions

The biological activity of oxylipins is often highly dependent on their specific isomeric and stereoisomeric forms. For instance, different isomers of oxo-octadecadienoic acids have been shown to exhibit distinct affinities for nuclear receptors like peroxisome proliferator-activated receptors (PPARs). Research has shown that while both the 12(Z)-10-KOME and 11(E)-10-KOME isomers of a related compound are PPAR-α agonists, only the 12(Z)-isomer significantly activates PPAR-γ. nih.gov This highlights the critical importance of stereochemistry in determining molecular targets and subsequent cellular responses.

A comprehensive investigation into the various potential isomers of 10-Octadecenoic acid, 12-oxo- is warranted. This includes geometric isomers (cis/trans at the C10 double bond) and potentially stereoisomers if chiral centers are introduced during biosynthesis or metabolism. Future studies should aim to:

Synthesize and purify individual isomers.

Characterize their three-dimensional structures.

Systematically screen these isomers against a panel of biological targets, including G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.govnih.gov

Utilize structural biology techniques, such as X-ray crystallography, to understand the precise molecular interactions between specific isomers and their receptors.

This detailed approach will be essential to accurately attribute biological functions to the correct molecular species and to understand the nuanced signaling roles these molecules play.

Expanding Research into Novel Ecological and Interspecies Roles within Biological Systems

Current evidence strongly points to an important interspecies role for 10-Octadecenoic acid, 12-oxo-, particularly in the context of the gut microbiome and host interaction. Produced by lactic acid bacteria, it can influence host energy metabolism, partly through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel. caymanchem.comnih.gov This interaction, where a microbial metabolite directly modulates host physiology, is a clear example of inter-kingdom communication.

Future research should expand beyond the gut to investigate other ecosystems where this molecule may play a role. For example, oxylipins are known signaling molecules in plant-pathogen interactions and soil microbial communities. mdpi.com Hydroxylated fatty acids, structurally similar to the precursors of 10-Octadecenoic acid, 12-oxo-, have been suggested as potential signaling factors in interspecies communication among marine bacteria. nih.gov Research should explore whether 10-Octadecenoic acid, 12-oxo- is produced in these environments and if it functions as a signaling molecule mediating competition, symbiosis, or pathogenesis. Investigating its role in the communication between bacteria, fungi, plants, and animals will open new avenues for understanding complex ecological networks. nih.gov

Integration into Systems Biology and Advanced Metabolomics Research Platforms

To fully comprehend the biological importance of 10-Octadecenoic acid, 12-oxo-, it must be studied not in isolation, but as a component of larger biological networks. Systems biology and advanced metabolomics platforms offer the tools to achieve this integrated understanding. nih.gov

Future research should focus on incorporating this oxylipin into comprehensive lipidomics analyses. Non-targeted and targeted metabolomics approaches can quantify its levels, along with its precursors and downstream metabolites, across various biological states (e.g., health vs. disease, pre- and post-treatment). nih.govcreative-proteomics.com This data can then be integrated with other 'omics' datasets (genomics, transcriptomics, proteomics) to build predictive models of metabolic and signaling pathways. creative-proteomics.comfrontiersin.org

Table 2: Systems Biology Integration Strategies

| Integration Level | Approach | Expected Outcome |

| Pathway Analysis | Correlating levels of 10-Octadecenoic acid, 12-oxo- with other metabolites. | Identification of associated metabolic pathways and potential points of regulation. |

| Network Biology | Integrating oxylipin profiles with gene expression data from relevant tissues (e.g., gut epithelium, adipose tissue). | Uncovering gene-metabolite networks and identifying key molecular drivers of physiological changes. |

| Multi-Organism Models | Combining host metabolomics with metagenomics of the gut microbiota. | Elucidating the complex interplay between microbial production of the compound and host response on a systemic level. |

By placing 10-Octadecenoic acid, 12-oxo- within these broader biological contexts, researchers can move from identifying isolated effects to understanding its role as a modulator of complex physiological and pathological processes.

Q & A

How can the structural elucidation of 10-octadecenoic acid, 12-oxo- be systematically approached using spectroscopic methods?

Basic Research Question

To confirm the structure of 10-octadecenoic acid, 12-oxo-, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, the keto group at position 12 can be identified via IR absorption bands at ~1700–1750 cm⁻¹ (C=O stretch) and corroborated by ¹³C NMR signals near 200–210 ppm. Double-bond geometry (E/Z configuration) can be determined using coupling constants in ¹H NMR or through NOESY experiments .

What are the validated synthetic routes for 10-octadecenoic acid, 12-oxo-, and how do reaction conditions influence yield and purity?

Basic Research Question

Synthesis typically involves oxidation of precursor fatty acids (e.g., 12-hydroxyoctadecenoic acid) using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods with cytochrome P450 oxidases. Solvent choice (e.g., dichloromethane vs. aqueous buffers) significantly impacts reaction kinetics and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC is critical to achieve >95% purity .

What analytical techniques are recommended for quantifying 10-octadecenoic acid, 12-oxo- in biological matrices?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal for quantification in tissues or biofluids. Derivatization using pentafluorobenzyl bromide enhances detection sensitivity. For lipidomic studies, reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation from structurally similar oxylipins .

How does the presence of the 12-oxo group influence the compound’s oxidative stability compared to non-oxygenated fatty acids?

Advanced Research Question

The 12-oxo group introduces electron-deficient regions, accelerating autoxidation under UV light or elevated temperatures. Accelerated stability studies (e.g., Rancimat method) show a 30% reduction in induction time compared to oleic acid. Computational modeling (DFT calculations) can predict degradation pathways, while experimental validation via GC-MS identifies primary oxidation products like short-chain aldehydes .

How can computational modeling be integrated with experimental data to predict the oxidative stability of 10-octadecenoic acid, 12-oxo- under varying environmental conditions?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model radical-mediated oxidation mechanisms. Parameters such as bond dissociation energy (BDE) of C-H bonds adjacent to the oxo group correlate with experimental oxidative stability indices. Cross-validation using Arrhenius plots from thermogravimetric analysis (TGA) refines activation energy estimates .

What experimental strategies are recommended to resolve contradictions in reported bioactivity data of 10-octadecenoic acid, 12-oxo- across different in vitro models?

Advanced Research Question

Discrepancies in bioactivity (e.g., pro-inflammatory vs. anti-inflammatory effects) often arise from cell-type-specific receptor interactions or assay conditions. Researchers should:

- Standardize cell culture media (e.g., lipid-free serum to avoid interference).

- Use isotopic labeling (¹⁴C or deuterated analogs) to track metabolic fate.

- Validate findings across multiple models (e.g., primary macrophages vs. immortalized cell lines) .

What role does 10-octadecenoic acid, 12-oxo- play in plant lipid metabolism, and how can its biosynthesis be modulated in transgenic systems?

Advanced Research Question

In plants, this compound is a minor oxylipin involved in stress signaling. Biosynthetic pathways involve ω-oxidation by CYP86A subfamily enzymes. Transgenic overexpression of fatty acid ω-oxidases in Arabidopsis thaliana increases production by 2.5-fold, while RNAi silencing reduces accumulation. Metabolomic profiling (GC-MS or LC-MS) quantifies pathway intermediates .

How can researchers differentiate 10-octadecenoic acid, 12-oxo- from its structural isomers in complex lipid mixtures?

Advanced Research Question

Chromatographic separation using ultrahigh-performance liquid chromatography (UHPLC) with a phenyl-hexyl stationary phase resolves positional isomers. Post-column derivatization with hydrazine reagents selectively reacts with the keto group, enabling fluorescence detection. Multistage mass spectrometry (MSⁿ) identifies fragmentation patterns unique to the 12-oxo configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.